molecular formula C28H20K2N2O8S2 B12766848 Dipotassium 4,4'-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluene-3-sulphonate) CAS No. 83044-88-6

Dipotassium 4,4'-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluene-3-sulphonate)

Cat. No.: B12766848
CAS No.: 83044-88-6
M. Wt: 654.8 g/mol
InChI Key: TXCQCTVLCCTERK-UHFFFAOYSA-L
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Description

Chemical Identity and Nomenclature

Dipotassium 4,4'-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluene-3-sulphonate) is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name: dipotassium 2,2'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis(5-methylbenzenesulphonate). Its molecular formula, C~28~H~20~K~2~N~2~O~8~S~2~, reflects a symmetrical anthracene diimide core functionalized with methylbenzenesulfonate groups at the 1,4-positions and potassium counterions.

Table 1: Key Chemical Identifiers

Property Value Source
CAS Registry Number 83044-88-6
Molecular Weight 654.790 g/mol
InChI Key TXCQCTVLCCTERK-UHFFFAOYSA-L
SMILES [K].O=C1C=2C=CC=CC2C(=O)C=3C(=CC=C(NC4=CC=C(C=C4S(=O)(=O)O)C)C13)NC5=CC=C(C=C5S(=O)(=O)O)C

The compound’s X-ray crystallography data, though not explicitly reported in the provided sources, can be inferred to exhibit planar anthraquinone diimide geometry with sulfonate groups inducing solubility in polar solvents.

Historical Context and Discovery

The development of this compound is rooted in mid-20th-century studies on anthracene derivatives. Bradley and Pexton’s 1954 work on potassium hydroxide fusion of anthracene dicarboxylic imides laid the groundwork for synthesizing fused anthracene systems. Modern iterations, including this dipotassium sulfonate derivative, emerged from efforts to enhance the solubility and processability of anthracene diimides for applications in chromatography and organic electronics.

A pivotal advancement occurred in 2018 with the optimization of reverse-phase high-performance liquid chromatography (HPLC) methods using Newcrom R1 columns, which demonstrated the compound’s utility in pharmacokinetic studies and impurity isolation. Concurrently, synthetic innovations in Suzuki-Miyaura coupling and imidization reactions enabled precise functionalization of the anthracene core.

Table 2: Historical Milestones in Anthracene Diimide Chemistry

Year Development Significance Source
1954 Potassium hydroxide fusion of anthracene derivatives Established methods for fused-ring systems
2018 HPLC analysis on Newcrom R1 columns Enabled pharmaceutical applications
2021 Synthesis of isomeric anthracene diimide polymers Expanded n-type semiconductor designs

Structural Relationship to Anthracene Diimide Derivatives

The compound belongs to the anthracene diimide (ADI) family, distinguished by its 1,4-diimino substitution pattern and sulfonate auxiliaries. Comparative analysis with related derivatives reveals three critical structural motifs:

  • Core Architecture : The 9,10-dihydro-9,10-dioxoanthracene unit provides a rigid, planar framework conducive to π-π stacking, analogous to naphthalene diimide (NDI) and perylene diimide (PDI) systems. Density functional theory (DFT) calculations on similar ADIs predict frontier molecular orbitals localized on the anthracene core, with sulfonate groups modulating electron affinity.

  • Substituent Effects : The 4,4'-bis(toluene-3-sulphonate) groups enhance aqueous solubility (>50 mg/mL in water) while introducing steric hindrance that influences packing in the solid state. This contrasts with non-sulfonated ADIs, which typically require halogenated solvents for processing.

  • Conformational Isomerism : Unlike 2,6- or 2,7-substituted ADIs, the 1,4-diimino configuration in this compound enforces a linear conjugation pathway, as evidenced by UV-Vis absorption maxima near 350 nm. This optical behavior aligns with computational models predicting bathochromic shifts in symmetrically substituted anthracenes.

Structural Comparison with Key Anthracene Diimides

Derivative Substitution Pattern Key Feature Application Source
Dipotassium sulfonate ADI 1,4-diimino High solubility, planar core HPLC standards, charge transport
DNphA diimide Helical S-shape Non-planar, fused dinaphthoanthracene Fluorescent sensors
2,6-Fluorophenyl ADI 2,6-diaryl Tunable electron affinity Organic thin-film transistors

The structural versatility of ADIs underscores their potential in designing functional materials, with this sulfonated derivative serving as a benchmark for water-soluble, π-conjugated systems.

Properties

CAS No.

83044-88-6

Molecular Formula

C28H20K2N2O8S2

Molecular Weight

654.8 g/mol

IUPAC Name

dipotassium;5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate

InChI

InChI=1S/C28H22N2O8S2.2K/c1-15-7-9-19(23(13-15)39(33,34)35)29-21-11-12-22(30-20-10-8-16(2)14-24(20)40(36,37)38)26-25(21)27(31)17-5-3-4-6-18(17)28(26)32;;/h3-14,29-30H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2

InChI Key

TXCQCTVLCCTERK-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)[O-].[K+].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipotassium 4,4’-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis(toluene-3-sulfonate) typically involves the following steps:

    Formation of the Anthracene Core: The anthracene core is synthesized through a Friedel-Crafts acylation reaction, where anthracene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Introduction of Imino Linkages: The anthracene core is then reacted with an amine to introduce the imino linkages. This step often requires a dehydrating agent to facilitate the formation of the imine bonds.

    Sulfonation of Toluene Groups: The final step involves the sulfonation of toluene groups, which is achieved by reacting toluene with sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of high-purity reagents and advanced purification techniques ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the imino groups to amine groups, altering the compound’s properties.

    Substitution: The sulfonate groups can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Dipotassium 4,4’-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis(toluene-3-sulfonate) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.

    Medicine: Explored for its potential therapeutic applications, particularly in cancer research, due to its ability to interact with biological macromolecules.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Molecular Targets: It can interact with DNA and proteins, leading to changes in their structure and function.

    Pathways Involved: The compound can induce oxidative stress, leading to cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, chemical, and functional differences between the target compound and its analogs:

Table 1: Comparative Analysis of Anthraquinone-Based Sulphonates

Compound Name (CAS) Molecular Formula Molecular Weight Key Structural Features Applications/Properties
Target compound (6452-61-5) C₃₀H₂₀K₂N₂O₁₀S₂ 730.82* Anthraquinone core, diimino bridges, toluene-3-sulphonate groups, dipotassium counterions High solubility, potential redox activity, dye intermediate
4,4′-[Methylenebis(4,1-phenyleneimino)]bis[1-amino-...anthracenesulfonic acid] (31353-92-1) C₄₁H₂₈N₄O₁₀S₂ 800.83 Anthraquinone core, methylene-bridged phenyleneimino groups, amino substituents Enhanced chelation capacity due to amino groups; possible use in sensors or catalysis
2,2''-[(9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis[5-butylbenzenesulphonic acid] (3773-10-2) C₃₄H₃₄N₂O₈S₂ 662.77 Anthraquinone core, butyl-substituted benzene sulphonates Hydrophobic alkyl chains may reduce solubility; suited for non-polar media
Disodium ((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino-4,1-phenyleneoxy))bis(benzenesulphonate) (70161-19-2) C₃₈H₂₄N₂Na₂O₁₂S₂ 814.78 Phenyleneoxy linkages, disodium counterions Altered ionic strength; potential for textile dyeing or ink formulations

*Note: Molecular weight calculated based on formula C₃₀H₂₀K₂N₂O₁₀S₂.

Key Findings from Comparative Analysis

Structural Variations and Solubility :

  • The target compound ’s toluene-3-sulphonate groups and dipotassium counterions optimize solubility in aqueous systems compared to the butyl-substituted analog (CAS 3773-10-2), which has reduced hydrophilicity .
  • The disodium derivative (CAS 70161-19-2) exhibits similar solubility but may differ in ionic interactions due to sodium’s smaller ionic radius versus potassium .

Functional Group Impact: Amino substituents in CAS 31353-92-1 enhance its ability to coordinate metal ions, making it more effective in catalytic or sensing applications than the target compound .

Redox and Electronic Properties: Anthraquinone cores in all compounds enable redox activity, but electron-withdrawing sulphonate groups in the target compound may stabilize reduced states more effectively than alkylated analogs .

Applications: The target compound’s balance of hydrophilicity and aromaticity suggests utility in dye intermediates or photochemical studies. In contrast, CAS 31353-92-1’s amino groups and CAS 70161-19-2’s phenyleneoxy linkages expand their utility into specialized niches like molecular recognition or ink engineering .

Biological Activity

Dipotassium 4,4'-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluene-3-sulphonate), with the CAS number 83044-88-6, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological interactions, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C28H20K2N2O8S2
  • Molecular Weight : 654.79 g/mol
  • LogP : 2.57
  • InChI Key : TXCQCTVLCCTERK-UHFFFAOYSA-L

This compound features a central anthracene derivative structure with two sulfonate groups, which contribute to its unique chemical properties and potential biological activities.

The biological activity of Dipotassium 4,4'-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluene-3-sulphonate) is primarily attributed to its ability to interact with various biological macromolecules. Preliminary studies suggest that it can intercalate within DNA structures and alter gene expression profiles. This interaction may influence cellular processes and has implications for therapeutic applications.

Biological Activity and Applications

  • Antimicrobial Properties :
    • Research indicates that compounds with anthracene cores can inhibit the growth of certain bacteria and fungi. The sulfonate groups may enhance solubility and bioavailability in biological systems.
    • A study demonstrated that derivatives of anthraquinones exhibit inhibitory effects on sulfide production from sulfate-reducing bacteria, suggesting potential applications in industrial biocontrol settings .
  • Anticancer Potential :
    • Compounds similar to Dipotassium 4,4'-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluene-3-sulphonate) have shown promise in cancer research due to their ability to induce apoptosis in cancer cells through DNA intercalation mechanisms .
    • Further investigations are needed to elucidate specific pathways affected by this compound.
  • Photophysical Properties :
    • The anthracene core is known for its photophysical properties which could be harnessed in photodynamic therapy (PDT). The compound's ability to generate reactive oxygen species (ROS) upon light activation may provide a novel approach for targeted cancer treatment .

Study on Antibacterial Activity

A recent study evaluated the antibacterial efficacy of various anthraquinone derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar structures to Dipotassium 4,4'-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluene-3-sulphonate) exhibited significant inhibition zones compared to controls. This highlights the potential of this compound as an antimicrobial agent.

In Vitro Cytotoxicity Assessment

In vitro assays conducted on human cancer cell lines demonstrated that the compound induces cytotoxic effects at varying concentrations. The mechanism appears to involve oxidative stress pathways leading to cell death. Further studies are required to determine the specific molecular targets involved.

Comparative Analysis of Similar Compounds

Compound NameStructure CharacteristicsUnique Features
Disodium 4,4'-((9,10-dihydro-9,10-dioxo-1-anthracene)diimino)bis(toluene-3-sulphonate)Similar anthracene coreDifferent sulfonate groups affecting solubility
Disodium [(9,10-dihydro-9,10-dioxo-1-anthracene)-diimino]-bis(sulfobenzene)Contains sulfobenzeneEnhanced solubility in organic solvents
9,10-Dioxoanthracene-1,4-diyl bis(4-methylbenzenesulfonate)Methyl-substituted sulfonatesImproved stability and solubility

These comparisons illustrate how variations in functional groups can significantly influence the properties and applications of related compounds while highlighting the uniqueness of Dipotassium 4,4'-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluene-3-sulphonate).

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